"Tridecyl neopentanoate" chemical synthesis and purification
"Tridecyl neopentanoate" chemical synthesis and purification
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Tridecyl Neopentanoate
This guide provides a comprehensive technical overview for the synthesis and purification of tridecyl neopentanoate (CAS No. 106436-39-9), an emollient ester widely utilized in the cosmetics, personal care, and pharmaceutical industries for its unique sensory properties and skin-conditioning benefits.[1][2] Intended for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, and outlines robust purification and analytical validation strategies.
Introduction to Tridecyl Neopentanoate
Tridecyl neopentanoate, with the IUPAC name tridecyl 2,2-dimethylpropanoate, is the ester formed from neopentanoic acid and tridecyl alcohol.[3][4] Its molecular structure, characterized by a highly branched acid moiety and a linear long-chain alcohol, imparts desirable properties such as a light, non-greasy skin feel, excellent spreadability, and high compatibility with other cosmetic ingredients like silicones.[1][5] These attributes make it a preferred component in formulations for lotions, creams, sunscreens, and color cosmetics.[2] The synthesis of this ester, while based on fundamental organic chemistry principles, presents unique challenges primarily due to the steric hindrance of the neopentanoic acid.
| Property | Value | Reference |
| IUPAC Name | tridecyl 2,2-dimethylpropanoate | [3] |
| CAS Number | 106436-39-9 | [3] |
| Molecular Formula | C₁₈H₃₆O₂ | [3] |
| Molecular Weight | 284.5 g/mol | [3] |
| Primary Function | Emollient, Skin-Conditioning Agent | [4][6] |
| Appearance | Powder (in some commercial forms) | [7] |
Part 1: Chemical Synthesis via Fischer-Speier Esterification
The most direct and industrially relevant method for synthesizing tridecyl neopentanoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (neopentanoic acid) with an alcohol (tridecyl alcohol) to yield an ester and water.[8]
Reaction: Neopentanoic Acid + Tridecyl Alcohol ⇌ Tridecyl Neopentanoate + Water
Core Mechanistic Principles & Rationale
The Fischer esterification is a reversible equilibrium-controlled process.[8] The reaction mechanism proceeds through several key steps:
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Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the neopentanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tridecyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.
A critical challenge in this specific synthesis is the steric hindrance imposed by the three methyl groups on the alpha-carbon of neopentanoic acid.[9] This bulkiness impedes the nucleophilic attack by the alcohol, slowing the reaction rate. To overcome this, forcing conditions are necessary, including elevated temperatures and the use of a strong acid catalyst. Furthermore, to drive the reaction to completion, the water by-product must be continuously removed from the reaction mixture in accordance with Le Châtelier's principle. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.[10]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Reactant Molar Ratio | 1:1.1 to 1:1.3 (Acid:Alcohol) | A slight excess of the alcohol can help shift the equilibrium towards the product. However, a large excess complicates purification, requiring extensive dealcoholization steps.[11] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | Strong protic acids are required to effectively protonate the sterically hindered carboxylic acid. p-TsOH is often preferred as it is a solid and less corrosive than H₂SO₄.[9] |
| Catalyst Loading | 0.5 - 2.0 mol% (relative to carboxylic acid) | Sufficient to catalyze the reaction without causing excessive side reactions like dehydration of the alcohol or charring at high temperatures. |
| Solvent (Entrainer) | Toluene or Xylene | Forms a low-boiling azeotrope with water, allowing for its efficient removal via a Dean-Stark trap, thereby driving the reaction forward.[10] |
| Temperature | 110-140 °C (Reflux) | Must be high enough to overcome the activation energy and facilitate the azeotropic removal of water. The specific temperature is dictated by the boiling point of the chosen solvent. |
Experimental Protocol: Synthesis
-
Apparatus Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a heating mantle with a temperature controller, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add neopentanoic acid (1.0 mol), tridecyl alcohol (1.1 mol), p-toluenesulfonic acid monohydrate (0.01 mol), and toluene (300 mL).
-
Reaction Initiation: Begin stirring and flush the system with nitrogen. Heat the mixture to reflux (approx. 110-120 °C for toluene).
-
Azeotropic Water Removal: Vigorously reflux the mixture. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring Progress: Monitor the reaction by observing the rate of water collection. The reaction is considered complete when water ceases to collect in the trap (typically 4-8 hours). The theoretical amount of water for this scale is 1.0 mol (18 mL).
-
Reaction Cooldown: Once complete, turn off the heating and allow the mixture to cool to room temperature.
Caption: Decision workflow for the purification of tridecyl neopentanoate.
Part 3: Analytical Quality Control
To ensure the identity and purity of the synthesized tridecyl neopentanoate, a suite of analytical techniques should be employed.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the conversion of starting materials to the product. Key signals to monitor include the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O ester stretch (~1735 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic signals for the tridecyl chain protons and a distinct singlet for the nine equivalent protons of the neopentanoate's tert-butyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the compound (m/z = 284.5) and is an excellent tool for assessing purity by detecting any residual starting materials or by-products. []* High-Performance Liquid Chromatography (HPLC): Often used for quantitative purity analysis in a production setting, providing a precise measure of the final product's purity, which should typically exceed 99%. [7] By following this comprehensive guide, researchers and scientists can confidently approach the synthesis and purification of high-purity tridecyl neopentanoate, ensuring a quality material suitable for advanced applications.
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